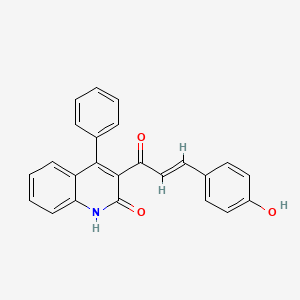
Ceranib-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceranib-2 is a potent and nonlipid ceramidase inhibitor . It inhibits cellular ceramidase activity, decreases levels of sphingosine and sphingosine-1-phosphate (S1P), and inhibits cell proliferation .
Synthesis Analysis
Ceranib-2 has been used in the creation of stable aqueous amphiphilic submicron-sized PEG400-rosin ester-ceranib-2 (PREC-2) particles. These particles, ranging between 100 and 350 nm in a 1:1 mixture, were successfully synthesized by solvent evaporation mediated by sonication .
Chemical Reactions Analysis
Ceranib-2 has been shown to induce the accumulation of multiple ceramide species, decrease levels of sphingosine and sphingosine-1-phosphate (S1P), and induce cell apoptosis . It has also been found to interact with carboplatin, showing synergism in combined treatment at 10 and 25 μM doses in H460 cells for 24 hours .
Physical And Chemical Properties Analysis
Ceranib-2 is a recently discovered, poorly water-soluble potent ceramidase inhibitor . Its poor water solubility and weak cellular bioavailability have been identified as challenges for its use as a therapeutic agent .
Applications De Recherche Scientifique
Ceranib-2: Comprehensive Analysis of Scientific Research Applications
Cancer Cell Proliferation Inhibition: Ceranib-2 has been shown to block the proliferation of ovarian adenocarcinoma cells (SKVO3) by arresting them in the G2/M phase of cell division. This effect was observed at a concentration where 50% of the cell proliferation is inhibited (IC50 = 730 nM) .
Chemotherapy Sensitization: When used in combination with paclitaxel, a well-known chemotherapy drug, Ceranib-2 increases tumor chemosensitivity. This combination exhibits additive chemotherapeutic effects, suggesting a potential role for Ceranib-2 in combination cancer therapies .
Nano-Formulation for Enhanced Delivery: Due to its poor water solubility and weak cellular bioavailability, Ceranib-2 faces challenges in its use. A novel nano-formulation using PEG400-rosin ester has been developed to create stable aqueous amphiphilic submicron-sized particles. These particles range between 100 and 350 nm and are synthesized by solvent evaporation mediated by sonication, which could potentially enhance the delivery and efficacy of Ceranib-2 .
Mécanisme D'action
- Primary Targets : Ceranib-2 is a potent and nonlipid ceramidase inhibitor . Its primary target is cellular ceramidase, an enzyme responsible for hydrolyzing the N-acyl linkage between fatty acids and sphingosine in ceramide. By inhibiting ceramidase, Ceranib-2 disrupts the normal breakdown of ceramide, leading to its accumulation within cells.
- Interaction with Targets : Ceranib-2 binds to and inhibits ceramidase activity, preventing the conversion of ceramide to sphingosine and other metabolites .
- Resulting Changes : As a consequence, multiple ceramide species accumulate within cells. Ceramide plays a crucial role in cell signaling, apoptosis, and cell cycle regulation. By altering ceramide levels, Ceranib-2 induces cell apoptosis (programmed cell death) .
- Downstream Effects : Increased ceramide levels can trigger apoptosis, inhibit cell proliferation, and modulate immune responses .
- ADME Properties :
- Absorption : Ceranib-2’s poor water solubility hinders its cellular uptake. However, further investigations have explored novel drug delivery systems to enhance its bioavailability .
- Metabolism : Ceranib-2 undergoes metabolism, with a relatively short half-life .
- Cellular Effects : Cells treated with Ceranib-2 exhibit altered cell cycle progression, leading to cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c26-18-13-10-16(11-14-18)12-15-21(27)23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)25-24(23)28/h1-15,26H,(H,25,28)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJIMYXGRCETPJ-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)/C=C/C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

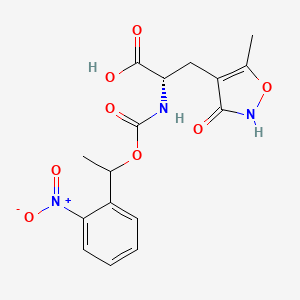
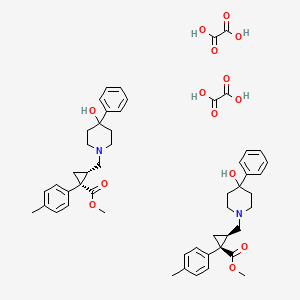

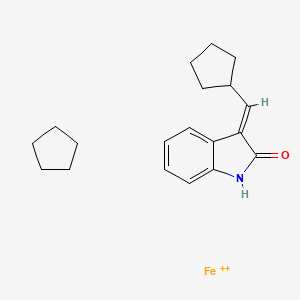
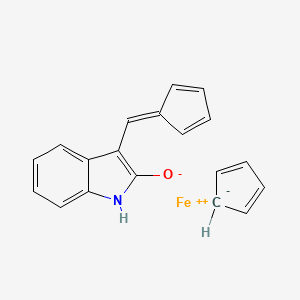
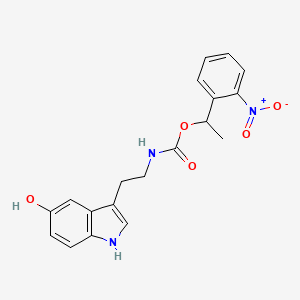
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
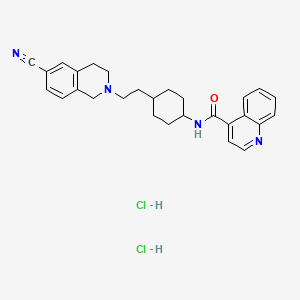
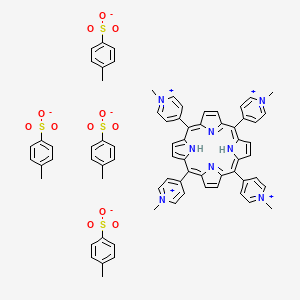
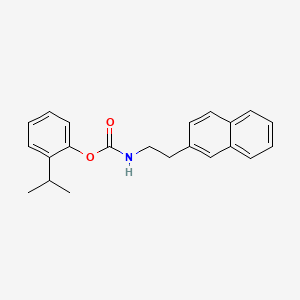
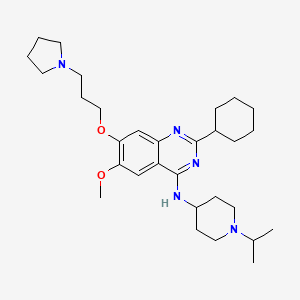
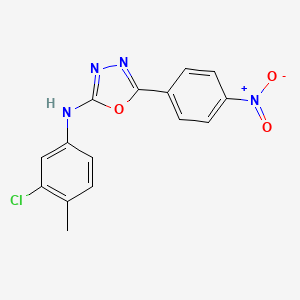
![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)